

A Technical Guide to the Spectroscopic Data of 4-Methyl-5-phenylpyrimidine

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Compound of Interest

Compound Name: 4-Methyl-5-phenylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Methyl-5-phenylpyrimidine** (C₁₁H₁₀N₂). The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. The data is organized into clear, tabular formats for ease of reference and comparison. Detailed experimental protocols for acquiring similar spectroscopic data are also provided, along with a workflow diagram for spectroscopic analysis.

Chemical Structure

IUPAC Name: **4-Methyl-5-phenylpyrimidine** Molecular Formula: C₁₁H₁₀N₂ Molecular Weight: 170.21 g/mol CAS Number: 57562-58-0

Structure:

Spectroscopic Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Methyl-5-phenylpyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified ¹H and ¹³C NMR data from a peer-reviewed publication for **4-Methyl-5-phenylpyrimidine** could not be definitively located, the following tables provide

predicted chemical shifts based on spectroscopic data of closely related analogs and established chemical shift principles. These values serve as a reliable estimation for spectral interpretation.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Methyl-5-phenylpyrimidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.9 - 9.1	s	1H	H-2 (Pyrimidine ring)
~8.5 - 8.7	s	1H	H-6 (Pyrimidine ring)
~7.3 - 7.6	m	5H	Phenyl ring protons
~2.5 - 2.7	s	3H	Methyl protons ($-\text{CH}_3$)

Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Methyl-5-phenylpyrimidine**

Chemical Shift (δ) ppm	Assignment
~165 - 167	C-4 (Pyrimidine ring)
~158 - 160	C-2 (Pyrimidine ring)
~156 - 158	C-6 (Pyrimidine ring)
~135 - 137	C-ipso (Phenyl ring)
~128 - 130	C-ortho/meta (Phenyl ring)
~127 - 129	C-para (Phenyl ring)
~125 - 127	C-5 (Pyrimidine ring)
~23 - 25	Methyl carbon ($-\text{CH}_3$)

Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Specific experimental FT-IR data with peak assignments for **4-Methyl-5-phenylpyrimidine** is not readily available in the searched literature. However, the expected characteristic absorption bands based on its functional groups are presented in the table below.

Table 3: Expected FT-IR Absorption Bands for **4-Methyl-5-phenylpyrimidine**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3100 - 3000	Medium	C-H Stretch	Aromatic (Pyrimidine and Phenyl rings)
~2950 - 2850	Medium-Weak	C-H Stretch	Aliphatic (-CH ₃)
~1600 - 1550	Strong	C=N Stretch	Pyrimidine ring
~1580 - 1450	Strong-Medium	C=C Stretch	Aromatic (Pyrimidine and Phenyl rings)
~1450 - 1350	Medium	C-H Bend	Aliphatic (-CH ₃)
~800 - 700	Strong	C-H Bend (out-of-plane)	Phenyl ring substitution

Mass Spectrometry (MS)

The mass spectrometry data for **4-Methyl-5-phenylpyrimidine** is available from the NIST Mass Spectrometry Data Center.^[1] The key fragments are summarized below.

Table 4: Mass Spectrometry Data for **4-Methyl-5-phenylpyrimidine**

m/z	Relative Intensity	Assignment
170	High	[M] ⁺ (Molecular ion)
169	High	[M-H] ⁺
102	Medium	[C ₈ H ₆] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified **4-Methyl-5-phenylpyrimidine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. If necessary, use gentle vortexing or sonication.
 - Cap the NMR tube securely.
- ¹H NMR Spectroscopy Protocol:
 - The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
 - The instrument is tuned and shimmed to ensure magnetic field homogeneity.
 - A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ¹³C NMR Spectroscopy Protocol:

- The ^{13}C NMR spectra are typically recorded on the same spectrometer at a corresponding frequency (e.g., 100 or 125 MHz).
- A proton-decoupled experiment is generally performed to simplify the spectrum to single lines for each unique carbon atom.
- A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration and observation of all carbon signals.
- Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.16 ppm) which is referenced to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **4-Methyl-5-phenylpyrimidine** sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- FT-IR Spectroscopy Protocol:
 - The FT-IR spectrum is recorded using an FT-IR spectrometer.
 - A background spectrum of the empty ATR crystal is collected first.
 - The sample spectrum is then collected, typically over a range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

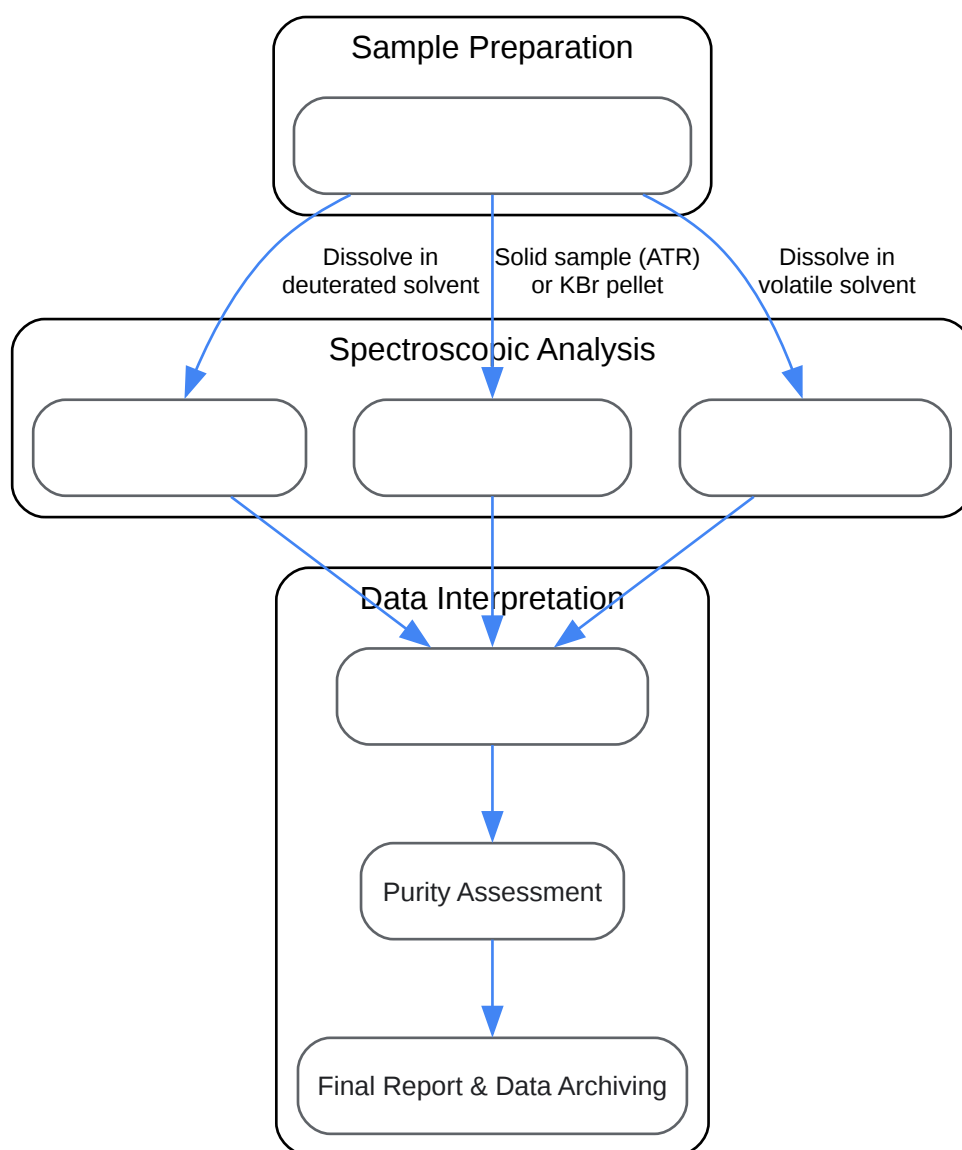
Mass Spectrometry (MS)

- Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

- Prepare a dilute solution of **4-Methyl-5-phenylpyrimidine** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- The concentration should be in the range of 10-100 µg/mL.
- GC-MS Protocol:
 - The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - 1 µL of the sample solution is injected into the GC inlet.
 - The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the analyte from any impurities.
 - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
 - The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-400 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like **4-Methyl-5-phenylpyrimidine**.



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Caption: Workflow for the spectroscopic analysis of **4-Methyl-5-phenylpyrimidine**.

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References

- 1. 4-Methyl-5-phenylpyrimidine | C₁₁H₁₀N₂ | CID 180586 - PubChem
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